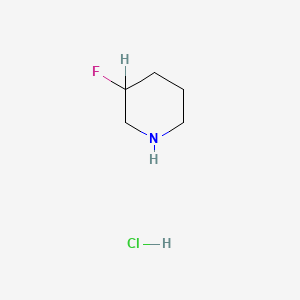

3-Fluoropiperidine hydrochloride

Description

The exact mass of the compound 3-Fluoropiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoropiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJUBLSLAULIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-75-5, 737000-77-0 | |

| Record name | 3-Fluoropiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoropiperidine HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Fluoropiperidine hydrochloride review

An In-Depth Technical Guide to the Synthesis of 3-Fluoropiperidine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Fluoropiperidine is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can profoundly influence critical pharmacological properties, including metabolic stability, pKa, and binding affinity. This guide provides an in-depth review of the primary synthetic strategies for preparing 3-Fluoropiperidine hydrochloride. We will dissect two core methodologies: the catalytic hydrogenation of 3-fluoropyridine and the deoxofluorination of N-protected 3-hydroxypiperidine. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower effective and safe synthesis.

Introduction: The Strategic Value of 3-Fluoropiperidine

The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in FDA-approved pharmaceuticals.[1] The strategic placement of a fluorine atom onto this scaffold is a powerful tool in drug design. Fluorine's high electronegativity and small size can lead to significant, predictable changes in a molecule's properties.

Specifically, installing a fluorine atom at the 3-position of the piperidine ring can:

-

Modulate Basicity (pKa) : The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. This is a critical parameter for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and off-target activity, such as hERG channel binding.[2]

-

Influence Conformation : The fluorine atom can engage in dipole-dipole interactions that influence the conformational preference of the piperidine ring. For instance, in the protonated hydrochloride salt, a favorable interaction between the C-F bond dipole and the N+-H bond can favor an axial orientation of the fluorine atom.[2]

-

Enhance Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common metabolic pathways, thereby increasing the half-life of a drug.

Given these advantages, robust and scalable synthetic access to 3-Fluoropiperidine hydrochloride is of paramount importance.

Core Synthetic Strategies

The synthesis of 3-fluoropiperidine can be approached from several distinct strategic directions. The optimal choice depends on factors such as starting material availability, scalability, and the need for stereochemical control.

Strategy 1: Aromatic Ring Hydrogenation

This is arguably the most direct approach, starting from commercially available and relatively inexpensive 3-fluoropyridine. The core transformation is the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Strategy 2: Fluorination of a Piperidine Precursor

This strategy builds upon a pre-existing piperidine scaffold, introducing the fluorine atom at a later stage. A common and effective precursor is N-protected 3-hydroxypiperidine, which can be converted to the target molecule via deoxofluorination.

Detailed Synthetic Protocols & Field Insights

As a Senior Application Scientist, it is crucial to understand not just the steps, but the causality behind them. The following protocols are presented with this in mind.

Method A: Heterogeneous Hydrogenation of 3-Fluoropyridine

This method is highly efficient for large-scale production due to its operational simplicity and the use of readily available starting materials.[3]

Experimental Protocol:

-

Catalyst Preparation & Inerting: To a high-pressure hydrogenation vessel, add Palladium on Carbon (10 wt. %, 1-2 mol%). Seal the vessel and purge thoroughly with nitrogen or argon. This step is critical as Pd/C can be pyrophoric, especially after the reaction when it is saturated with hydrogen.[4][5]

-

Solvent and Substrate Addition: Under a positive pressure of inert gas, add a suitable solvent (e.g., methanol or acetic acid). Then, add 3-fluoropyridine (1.0 eq). The choice of solvent can influence reaction rate and selectivity; acetic acid is often used to protonate the pyridine nitrogen, which can activate the ring towards reduction.

-

Hydrogenation: Seal the vessel, purge again with nitrogen, and then carefully introduce hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases or analysis (GC/MS) shows complete consumption of the starting material.

-

In-situ Protection (Critical Step): After the reaction, carefully vent the hydrogen and purge the vessel thoroughly with nitrogen. Do not filter the catalyst yet. The product, 3-fluoropiperidine, is volatile. To prevent loss, it must be derivatized in-situ.[3] Add triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a suitable solvent like dichloromethane (DCM). Stir for 2-4 hours at room temperature. This converts the volatile secondary amine into the non-volatile, stable N-Boc-3-fluoropiperidine.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad is still active and pyrophoric; immediately quench it with water.[4] Concentrate the filtrate under reduced pressure. The resulting crude N-Boc-3-fluoropiperidine can be purified by column chromatography or distillation.

-

Deprotection: Dissolve the purified N-Boc-3-fluoropiperidine in a minimal amount of a solvent like diethyl ether or methanol. Add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) dropwise with stirring. The Boc group is acid-labile and will be cleaved.

-

Final Salt Formation: The deprotection step directly yields the desired product. The 3-Fluoropiperidine hydrochloride will precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Method B: Deoxofluorination of N-Boc-3-hydroxypiperidine

This route offers excellent control as the sensitive piperidine nitrogen is protected throughout the key fluorination step. It is particularly useful for smaller-scale or discovery chemistry applications.

Experimental Protocol:

-

N-Protection of 3-Hydroxypiperidine: To a solution of 3-hydroxypiperidine (1.0 eq) in DCM, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath. Add a solution of Boc₂O (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-hydroxypiperidine, which is often pure enough for the next step.[2][6]

-

Deoxofluorination: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere. Caution: Deoxofluorinating agents are hazardous and moisture-sensitive.[7] Add Diethylaminosulfur trifluoride (DAST, 1.2 eq) or a safer alternative like Deoxo-Fluor® dropwise.[7] The reaction is typically slow at this temperature. Allow it to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 4-12 hours. The choice of DAST is common, but Deoxo-Fluor is more thermally stable, making it a safer choice for larger-scale reactions.[7]

-

Quenching and Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C. Extract the product with DCM, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude N-Boc-3-fluoropiperidine by silica gel chromatography.

-

Deprotection and Salt Formation: Follow steps 6 and 7 from Method A to cleave the Boc protecting group and isolate the final 3-Fluoropiperidine hydrochloride salt.

Comparative Analysis of Synthetic Routes

| Feature | Method A: Hydrogenation of 3-Fluoropyridine | Method B: Deoxofluorination of 3-Hydroxypiperidine |

| Starting Material | 3-Fluoropyridine | 3-Hydroxypiperidine |

| Typical Overall Yield | Good to Excellent (60-80%)[3] | Moderate to Good (40-60%) |

| Scalability | Excellent; well-suited for process chemistry. | Good; often used in discovery/medicinal chemistry. |

| Key Advantages | Atom-economical, direct, uses cheap starting material. | Modular, avoids high-pressure hydrogenation, N-protection provides good control. |

| Key Challenges | Requires high-pressure hydrogenation equipment. Product is volatile and requires in-situ protection. Catalyst is pyrophoric. | Multi-step process (protect, fluorinate, deprotect). Fluorinating agents (DAST) are hazardous and toxic. |

| Stereocontrol | Produces a racemic mixture unless a chiral auxiliary or catalyst is used.[3] | Starts from racemic 3-hydroxypiperidine, producing a racemic product unless a chiral starting material is used. |

Conclusion and Future Outlook

The synthesis of 3-Fluoropiperidine hydrochloride is a well-established process with several reliable routes available to the modern chemist. The direct hydrogenation of 3-fluoropyridine stands out for its efficiency and scalability, making it the preferred method in process development. The deoxofluorination pathway, while longer, offers flexibility and control, which is highly valuable in a discovery setting.

Future developments will likely focus on catalytic, enantioselective versions of these routes to provide direct access to single enantiomers of 3-fluoropiperidine, which are often required for pharmaceutical applications. As the demand for complex fluorinated building blocks continues to grow, the development of even safer, more efficient, and greener synthetic methodologies will remain a key area of research.

References

-

University of California, Berkeley. (n.d.). Hydrogenation SOP. Retrieved from [Link]

-

Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

-

Nairoukh, Z., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available at: [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

-

Xu, G., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology. Available at: [Link]

-

Mochel, T., et al. (2016). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Organic Process Research & Development. Available at: [Link]

-

Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents.

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 3. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

Introduction: The Strategic Importance of Solubility Data

An In-depth Technical Guide to the Solubility Profile of 3-Fluoropiperidine Hydrochloride

In the landscape of modern drug discovery and development, the physicochemical properties of molecular building blocks are not mere data points; they are critical determinants of a program's trajectory and ultimate success. 3-Fluoropiperidine hydrochloride, a fluorinated heterocyclic scaffold, is increasingly utilized in the synthesis of novel chemical entities due to the unique conformational and metabolic advantages conferred by the fluorine atom. However, its utility is fundamentally linked to its solubility—a parameter that governs reaction kinetics, purification efficiency, formulation possibilities, and ultimately, the bioavailability of its derivatives.

This guide provides a comprehensive, in-depth analysis of the solubility profile of 3-Fluoropiperidine hydrochloride. Moving beyond a simple recitation of data, we will explore the underlying chemical principles that dictate its behavior in various solvent systems. We will delve into the critical influence of pH and temperature and provide robust, field-proven protocols for the empirical determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this versatile chemical entity.

Core Physicochemical Properties

A foundational understanding of 3-Fluoropiperidine hydrochloride begins with its key physicochemical characteristics. These properties provide the basis for predicting its behavior and designing rational experimental approaches.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClFN | [1][2] |

| Molecular Weight | 139.60 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | ~227 °C | [5][6] |

| pKa (Predicted, Free Base) | 8.48 ± 0.10 | [7] |

| Key Characteristics | Hygroscopic, Air Sensitive | [4][5] |

The Theoretical Solubility Profile: A Mechanistic View

While extensive quantitative solubility data for 3-Fluoropiperidine hydrochloride is not widely published, we can construct a robust theoretical profile based on its structure and fundamental chemical principles.

Aqueous and Polar Protic Solvents

As the hydrochloride salt of a secondary amine, 3-Fluoropiperidine hydrochloride is an ionic compound. In aqueous media, it readily dissociates into the protonated 3-fluoropiperidinium cation and the chloride anion. This ionic nature leads to strong ion-dipole interactions with polar water molecules, resulting in high water solubility .[4] This high solubility is also expected in other polar protic solvents like methanol and ethanol, which can effectively solvate the ions.

Polar Aprotic and Non-Polar Solvents

In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), solubility is expected to be moderate to good. While these solvents cannot donate hydrogen bonds, their large dipole moments allow for effective solvation of the cation.

Conversely, solubility in non-polar solvents like hexane, toluene, or diethyl ether is predicted to be very low . The significant energy required to break the stable ionic lattice of the salt is not compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.

The Critical Impact of pH

The solubility of 3-Fluoropiperidine hydrochloride is intrinsically pH-dependent, a direct consequence of the acid-base equilibrium of the piperidine nitrogen. The predicted pKa of the conjugate acid (the 3-fluoropiperidinium ion) is approximately 8.48.[7]

-

At pH < 7: In acidic and neutral solutions, the equilibrium heavily favors the protonated, cationic form. This is the highly water-soluble species.

-

As pH approaches the pKa (8.48): The concentration of the neutral, unprotonated free base (3-Fluoropiperidine) begins to increase significantly.

-

At pH > pKa: The neutral free base becomes the dominant species. This form is significantly less polar and thus has much lower aqueous solubility.

This relationship is a classic example of how pH can be manipulated to control the solubility of ionizable compounds, a principle that is fundamental in drug formulation and purification.[8][9] A sharp decrease in aqueous solubility is expected as the pH is adjusted from neutral to alkaline conditions.

Caption: pH-Dependent Equilibrium of 3-Fluoropiperidine HCl

The Influence of Temperature

For the majority of solid solutes, the dissolution process is endothermic, meaning that solubility increases as the temperature of the solvent is raised. This general principle is expected to apply to 3-Fluoropiperidine hydrochloride. Increased thermal energy enhances the vibrational energy of the crystal lattice, making it easier for solvent molecules to break it apart and solvate the individual ions. However, the magnitude of this effect must be determined empirically.

Protocols for Experimental Solubility Determination

Theoretical predictions require empirical validation. The following protocols describe robust, self-validating methods for quantifying the solubility of 3-Fluoropiperidine hydrochloride.

Protocol 1: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[10] It ensures that the solution is fully saturated with the solute.

Objective: To determine the equilibrium solubility in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of 3-Fluoropiperidine hydrochloride (e.g., 20-30 mg, accurately weighed) to a known volume of the test solvent (e.g., 2 mL) in a glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vial securely and place it in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the suspension for a minimum of 24 hours. Causality Note: 24-48 hours is typically required to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 1-2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) into a clean vial. Trustworthiness Check: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

-

Quantification:

-

Accurately dilute a portion of the filtered supernatant with a suitable mobile phase.

-

Prepare a series of calibration standards of 3-Fluoropiperidine hydrochloride with known concentrations.

-

Analyze the standards and the sample by a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

-

-

Calculation: Construct a calibration curve from the standards. Use the curve to determine the concentration of the diluted sample, and then back-calculate the concentration in the original undiluted supernatant. This value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Caption: Shake-Flask Method Workflow

Protocol 2: High-Throughput Kinetic Solubility Profiling

In early-stage discovery, kinetic solubility is often measured for faster throughput. This method measures the solubility of a compound precipitating out of a solution, rather than dissolving into it.

Objective: To rapidly estimate the aqueous solubility under specific pH conditions.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 3-Fluoropiperidine hydrochloride in 100% DMSO (e.g., 20 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer of the desired pH (e.g., pH 7.4 PBS) into the wells of a 96-well microplate.

-

Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., 2 µL of stock into 198 µL of buffer). This initiates precipitation of the compound beyond its solubility limit.

-

Incubation: Cover the plate and shake for 1-2 hours at room temperature.

-

Analysis: Analyze the plate using a method that can quantify the dissolved compound in the presence of precipitate, such as nephelometry (measures cloudiness due to precipitation) or direct UV-Vis spectroscopy after a filtration step.

-

Calculation: Compare the result to a calibration curve to determine the concentration of the compound remaining in solution, which represents its kinetic solubility.

Summary and Recommendations for the Researcher

The solubility profile of 3-Fluoropiperidine hydrochloride is governed by its ionic nature and the basicity of its piperidine nitrogen.

-

High Solubility: Expected in aqueous solutions and polar protic solvents at acidic to neutral pH.

-

pH is the Dominant Factor: A significant decrease in aqueous solubility is predicted as the pH rises above ~7.5 and crosses the pKa of ~8.48. This property can be leveraged for pH-based extractions and purifications.

-

Empirical Verification is Essential: While theoretical principles provide a strong framework, the quantitative data for your specific application—be it reaction optimization, formulation, or biological screening—must be determined experimentally. The Shake-Flask method is recommended for generating definitive equilibrium data.

-

Analytical Rigor: The choice of analytical technique for quantification (e.g., HPLC, GC, NMR) is critical for accuracy. The method must be validated for linearity, accuracy, and precision.[12]

By understanding these principles and employing the robust methodologies outlined herein, researchers can effectively manage and manipulate the solubility of 3-Fluoropiperidine hydrochloride to accelerate their scientific objectives.

References

-

PubChem. (3R)-3-fluoropiperidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Chemical-Suppliers. 3-Fluoropiperidine hcl | CAS 116574-75-5. [Link]

-

Aqbiopharma. 3-FLUOROPIPERIDINE HYDROCHLORIDE - CAS:737000-77-0. [Link]

-

Alachem Co., Ltd. 737000-77-0 | 3-fluoropiperidineHCLSalt. [Link]

-

Sun, D. D., et al. (2021). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Molecular Pharmaceutics. [Link]

-

Japan Coast Guard. (n.d.). Analytical Methods. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

Sources

- 1. (3R)-3-fluoropiperidine hydrochloride | C5H11ClFN | CID 55288002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 737000-77-0 | 3-fluoropiperidineHCLSalt - Alachem Co., Ltd. [alachem.co.jp]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3-Fluoropiperidine hcl | CAS 116574-75-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 3-FLUOROPIPERIDINE | 116574-75-5 [amp.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. env.go.jp [env.go.jp]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

A Guide to the Solid-State Structure of 3-Fluoropiperidine Hydrochloride: Crystallographic and Conformational Analysis

Abstract

This technical guide provides an in-depth analysis of the single-crystal X-ray structure of 3-Fluoropiperidine hydrochloride, a critical building block in modern medicinal chemistry. We explore the fundamental principles and practical methodologies for determining its three-dimensional structure, from crystal growth to final structural refinement. The guide details the key structural features of the molecule, including the conformational preference of the fluorine substituent and the intricate hydrogen-bonding network that governs its crystal packing. This analysis serves as a vital resource for researchers, scientists, and drug development professionals, offering insights into the stereoelectronic properties that influence molecular recognition and pharmacokinetic profiles.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. The strategic introduction of fluorine atoms onto this scaffold has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.

3-Fluoropiperidine hydrochloride is a particularly valuable synthon. As a hydrochloride salt, it offers improved handling and solubility characteristics compared to the free base. Understanding its precise three-dimensional structure is not merely an academic exercise; it is fundamental to structure-based drug design. The crystal structure reveals the molecule's preferred conformation, the orientation of key functional groups, and the intermolecular interactions that will dictate its behavior in a biological environment. This guide elucidates the process of obtaining and interpreting this critical structural data.

Experimental Framework for Crystal Structure Determination

The determination of a small molecule crystal structure is a systematic process that bridges chemistry, physics, and computational science. The validity of the final structure is contingent on the quality of each step, from the initial crystallization to the final refinement of the atomic model.

Causality in Experimental Design: From Solution to Single Crystal

The primary prerequisite for single-crystal X-ray diffraction is a high-quality single crystal. The goal is to encourage molecules to slowly transition from the disordered state of a solution to a highly ordered, repeating three-dimensional lattice.

Detailed Protocol: Slow Evaporation Crystallization

-

Solvent Selection Rationale: The process begins by dissolving 3-Fluoropiperidine hydrochloride in a suitable solvent system. The ideal solvent is one in which the compound is moderately soluble. A common choice is a binary system, such as methanol/diethyl ether. Methanol is a good solvent that engages in hydrogen bonding, while diethyl ether acts as an anti-solvent, reducing the overall solubility. This balance is key to preventing rapid precipitation, which leads to amorphous powder or poor-quality microcrystals.

-

Preparation: A saturated or near-saturated solution of the compound is prepared in a minimal amount of the primary solvent (e.g., methanol) at room temperature in a clean, small-volume vessel (e.g., a 2 mL vial).

-

Inducing Supersaturation: The anti-solvent (e.g., diethyl ether) is slowly added dropwise until the first sign of persistent turbidity appears. A single drop of the primary solvent is then added to redissolve the precipitate, returning the solution to a clear, metastable state.

-

Incubation: The vessel is loosely capped or covered with parafilm perforated with a few pinholes. This is a critical step; the holes must be large enough to allow for the slow evaporation of the more volatile solvent (diethyl ether) over several days to weeks, but small enough to prevent dust contamination and overly rapid solvent loss.

-

Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (transparent with well-defined faces) have formed, they are carefully harvested using a cryoloop and immediately prepared for X-ray analysis.

The Overall Workflow: A Validating System

Each stage of the crystal structure analysis workflow serves to validate the next. A well-defined experimental plan ensures the integrity and reliability of the final structural model.

Caption: Workflow for single-crystal X-ray structure analysis.

X-ray Diffraction Data Collection

Crystals are mounted on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This cryogenic cooling is essential as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise measurement of their intensities. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are computationally processed.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement: This initial model is then refined using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Results and Discussion: The Crystal Structure of (3R)-3-Fluoropiperidine Hydrochloride

The analysis of (3R)-3-Fluoropiperidine hydrochloride reveals a well-ordered structure governed by specific conformational preferences and a robust hydrogen-bonding network. The crystallographic data presented here is based on the work of Wagener et al. (2020), as deposited in the Crystallography Open Database.[2][3]

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice are summarized below. The compound crystallizes in the monoclinic space group P2₁, a non-centrosymmetric space group consistent with the presence of a single enantiomer.

| Parameter | Value | Source |

| Chemical Formula | C₅H₁₁ClFN | [2] |

| Formula Weight | 139.60 g/mol | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P 1 2₁ 1 (#4) | [2] |

| a (Å) | 6.6025 | [2] |

| b (Å) | 7.3672 | [2] |

| c (Å) | 7.0360 | [2] |

| β (°) | 90.746 | [2] |

| Volume (ų) | 342.19 | [2] |

| Z (molecules/unit cell) | 2 | [2] |

Molecular Conformation: The Axial Fluorine Preference

Within the crystal structure, the piperidinium ring adopts a stable chair conformation. A critical observation is the orientation of the fluorine substituent at the C3 position. The fluorine atom occupies an axial position.

This preference is a well-documented phenomenon in protonated fluorinated piperidines and is rationalized by a stabilizing dipole-dipole interaction.[4] In the protonated state, the N-H bonds of the ammonium group create a strong positive dipole. The C-F bond also has a significant dipole. When the fluorine is axial, the C-F bond dipole is oriented anti-parallel to one of the N-H bond dipoles, resulting in a favorable electrostatic interaction that stabilizes this conformation over the equatorial alternative.[4] This conformational locking has significant implications for drug design, as it presents a well-defined vector for interactions with a target protein.

Supramolecular Assembly: The Hydrogen-Bonding Network

The crystal packing is dominated by a network of strong hydrogen bonds between the piperidinium cations and the chloride anions. The two hydrogen atoms on the protonated nitrogen atom (N-H) act as hydrogen bond donors, while the chloride ion (Cl⁻) serves as the acceptor.

This interaction is the primary force holding the ionic components together in the crystal lattice. In many piperidinium chloride salts, these N-H···Cl interactions link the cations and anions into infinite one-dimensional chains or more complex two- or three-dimensional networks.[5][] These interactions are crucial for the overall stability and physical properties of the crystalline solid.

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion and Implications

The single-crystal X-ray analysis of 3-Fluoropiperidine hydrochloride provides definitive, high-resolution insight into its solid-state structure. The key takeaways for medicinal chemists and drug developers are:

-

Defined Conformation: The piperidine ring exists in a rigid chair conformation with the fluorine atom locked in an axial position due to stabilizing electrostatic interactions.

-

Predictable Interactions: The primary supramolecular synthon is the robust N-H···Cl hydrogen bond, which dictates the crystal packing and contributes to the compound's stability.

-

Foundation for Design: This experimentally determined structure provides an accurate, validated model for computational studies, including docking simulations and molecular dynamics, enabling a more rational approach to designing next-generation therapeutics.

By understanding the fundamental structural chemistry of this important building block, scientists can better leverage its unique properties to create safer and more effective medicines.

References

-

Hardacre, C., Holbrey, J. D., McMath, S. E., & Seddon, K. R. (2002). X-ray crystallographic characterization of hydrogen-bonding interactions in piperidinium chloride and piperidinium tetrachloroaluminate: relevance to the structure of room-temperature melts. Inorganic Chemistry, 41(7), 1756–1761. [Link]

-

Fun, H.-K., Jebas, S. R., & Mohan, S. (2011). 2-Ethylpiperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3247. [Link]

-

Holloczki, O., et al. (2015). Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy-Functionalized Pyridinium Cations. Chemistry – A European Journal, 21(25), 9148-9159. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

O'Hagan, D. (2008). Understanding the conformational behavior of fluorinated piperidines: The origin of the axial-F preference. Angewandte Chemie International Edition, 47(12), 2232-2235. [Link]

-

Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

PubChem. (2023). (3R)-3-fluoropiperidin-1-ium;chloride. National Center for Biotechnology Information. [Link]

-

Hawes, C. S., et al. (2014). Hydrogen-Bonding Motifs in Piperazinediium Salts. Crystals, 4(1), 53-63. [Link]

-

Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

-

PubChem. (n.d.). (3R)-3-fluoropiperidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Aqbiopharma. (n.d.). 3-FLUOROPIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 3-Fluoropiperidine hcl. Retrieved from [Link]

-

Britton, R., et al. (2017). The conformational preferences of fluorinated piperidine derivatives... Chemistry – A European Journal, 23(51), 12517-12521. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (3R)-3-fluoropiperidin-1-ium chloride | C5H11ClFN | CID 168346830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. 3-FLUOROPIPERIDINE HYDROCHLORIDE - CAS:737000-77-0 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]

The Strategic Introduction of Fluorine: A Technical Guide to the Chemical Properties of 3-Fluoropiperidine Hydrochloride

Introduction: The Piperidine Scaffold and the Transformative Power of Fluorine

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological activity. However, the ever-present challenges in drug development, such as metabolic instability and off-target effects, necessitate innovative strategies to fine-tune the properties of these core structures.

One of the most powerful and widely adopted strategies in modern drug design is the introduction of fluorine atoms into organic molecules. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics. When incorporated into the piperidine scaffold, fluorine can modulate basicity (pKa), lipophilicity, metabolic stability, and conformational preference, thereby offering a sophisticated tool for optimizing drug candidates.[1]

This technical guide provides an in-depth exploration of the chemical properties of 3-Fluoropiperidine hydrochloride, a key building block for the synthesis of advanced pharmaceutical intermediates. We will delve into its structural and electronic characteristics, spectroscopic signature, and chemical reactivity, offering insights for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile compound.

Physicochemical Properties: A Quantitative Overview

3-Fluoropiperidine hydrochloride is a white to off-white solid that is hygroscopic in nature. Its key physicochemical properties are summarized in the table below. The introduction of the electronegative fluorine atom at the 3-position has a notable impact on the basicity of the piperidine nitrogen.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClFN | [3] |

| Molecular Weight | 139.60 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 227 °C | |

| pKa | Axial conformer: ~7.6, Equatorial conformer: ~6.6 | [1] |

| Solubility | Soluble in water | |

| Storage | Store at room temperature in a dry, cool place | [3] |

| Hygroscopicity | Hygroscopic |

Note: The pKa values are for the protonated amine and are influenced by the conformational preference of the fluorine atom.

Structural and Conformational Analysis: The Axial Preference of Fluorine

A critical aspect of 3-Fluoropiperidine's chemistry is the conformational preference of the fluorine substituent on the piperidine ring. In the protonated form (3-fluoropiperidinium chloride), the fluorine atom exhibits a strong preference for the axial position.[1][4] This counterintuitive orientation, where a sterically demanding substituent occupies a more hindered position, is a result of stabilizing electronic interactions.

The axial preference is primarily attributed to a favorable dipole-charge interaction between the C-F bond dipole and the positive charge on the protonated nitrogen (N⁺-H).[1] This through-space electrostatic interaction stabilizes the axial conformer over the equatorial one.

Caption: Conformational equilibrium of 3-fluoropiperidinium ion.

This conformational locking has significant implications for drug design, as it presents a more rigid and defined orientation of the fluorine substituent to a biological target, potentially leading to enhanced binding affinity and selectivity.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of 3-Fluoropiperidine hydrochloride is essential for its identification, purity assessment, and structural elucidation in reaction monitoring and final product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3-Fluoropiperidine hydrochloride in a suitable solvent like D₂O or DMSO-d₆ would exhibit characteristic signals for the piperidine ring protons. The proton at C3, geminal to the fluorine, will appear as a complex multiplet due to coupling with both adjacent protons and the fluorine atom. The large geminal H-F coupling constant is a key diagnostic feature. The protons on the carbons adjacent to the nitrogen will also show distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the piperidine ring carbons. The carbon atom bonded to fluorine (C3) will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of fluorination at that position. The chemical shift of C3 will also be significantly influenced by the electronegative fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a multiplet, due to coupling with adjacent protons. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 3-Fluoropiperidine hydrochloride will show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

-

N-H stretching: A broad band in the region of 2700-3300 cm⁻¹ is expected for the N⁺-H stretching of the hydrochloride salt.

-

C-H stretching: Bands in the 2800-3000 cm⁻¹ region corresponding to the C-H stretching of the methylene groups in the piperidine ring.

-

N-H bending: A band around 1500-1600 cm⁻¹.

-

C-F stretching: A strong absorption band typically in the range of 1000-1100 cm⁻¹, which is characteristic of the C-F bond.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 3-Fluoropiperidine hydrochloride. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the free base (C₅H₁₀FN).

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule would likely undergo characteristic fragmentation pathways. These could include the loss of HF, or ring-opening fragmentation patterns typical of piperidine derivatives. The specific fragmentation pattern can provide valuable structural information.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 3-Fluoropiperidine is primarily centered around the nucleophilic secondary amine. The presence of the electron-withdrawing fluorine atom at the 3-position slightly reduces the nucleophilicity of the nitrogen compared to unsubstituted piperidine. However, it remains a versatile nucleophile for a variety of chemical transformations.

Common reactions involving the piperidine nitrogen include:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

The fluorine atom is generally stable under these conditions, making 3-Fluoropiperidine a robust building block.

Experimental Protocol: Synthesis of 3-Fluoropiperidine Hydrochloride

A common and practical laboratory-scale synthesis of 3-Fluoropiperidine hydrochloride involves the fluorination of a suitable precursor, such as N-protected 3-hydroxypiperidine, followed by deprotection. A representative procedure is outlined below.

Caption: Synthetic workflow for 3-Fluoropiperidine hydrochloride.

Step-by-Step Methodology:

-

Protection of the Amine:

-

To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-3-hydroxypiperidine.

-

-

Fluorination:

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.

-

Slowly add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq).

-

Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-3-fluoropiperidine.

-

-

Deprotection and Hydrochloride Salt Formation:

-

Dissolve N-Boc-3-fluoropiperidine (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.

-

Add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (e.g., 2 M, 2-3 eq) dropwise with stirring.

-

A precipitate of 3-Fluoropiperidine hydrochloride will form.

-

Stir the suspension for 1-2 hours at room temperature.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Trustworthiness of the Protocol: This protocol employs well-established and reliable chemical transformations. The use of a Boc protecting group allows for selective fluorination of the hydroxyl group without interference from the amine. The fluorinating agents DAST and Deoxo-Fluor® are commonly used for deoxofluorination of alcohols. The final deprotection and salt formation with HCl is a standard and high-yielding procedure. Each step can be monitored by standard analytical techniques (TLC, NMR) to ensure reaction completion and product purity.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of 3-Fluoropiperidine hydrochloride make it a valuable building block in the design and synthesis of novel therapeutic agents. The strategic incorporation of fluorine can lead to:

-

Improved Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing drug absorption, distribution, and target engagement.[1]

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.

-

Improved CNS Penetration: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage across the blood-brain barrier.

Conclusion

3-Fluoropiperidine hydrochloride is a synthetically versatile and strategically important building block in modern medicinal chemistry. Its well-defined chemical and physical properties, particularly the conformational preference of the fluorine atom and its influence on the basicity of the piperidine nitrogen, provide drug discovery scientists with a powerful tool for the rational design of new and improved therapeutics. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is paramount for its effective utilization in the development of the next generation of pharmaceuticals.

References

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. [Link]

-

Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. CORE. [Link]

-

Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. (1999). Journal of the American Chemical Society. [Link]

- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (2017).

-

Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2017). ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016).

-

Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. (2005). SciELO. [Link]

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2020). Forensic Chemistry. [Link]

-

Calculated and experimental 13C NMR chemical shifts. ResearchGate. [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2008). Journal of the American Chemical Society. [Link]

-

Conformational equilibrium of the 1-Boc-3-fluoro-4-oxopiperidine (1). ResearchGate. [Link]

-

Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility Spectrometry-Mass Spectrometry. (2024). Journal of the American Society for Mass Spectrometry. [Link]

-

3-HYDROXYPIPERIDINE HYDROCHLORIDE, (+/-)-. Gsrs. [Link]

-

1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

-

Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method. (2021). PLOS One. [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Natural Product Reports. [Link]

-

Comparison of the experimental and calculated FT-IR spectra of the investigated compound. ResearchGate. [Link]

-

19F-NMR spectra for N-Fmoc-protected 3c. ResearchGate. [Link]

-

1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. ResearchGate. [Link]

-

Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (2020). Crystal Growth & Design. [Link]

-

Lab 3: Fourier Transform Infrared Spectroscopy (FTIR). (2020). Chemistry LibreTexts. [Link]

-

Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. (2013). Journal of the American Chemical Society. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

-

3-Fluoropiperidine hydrochloride. Allfluoro pharmaceutical co .ltd. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

A Technical Guide to the Enantiomers of 3-Fluoropiperidine Hydrochloride: Synthesis, Resolution, and Analysis

Abstract: The introduction of fluorine into piperidine scaffolds is a powerful strategy in modern medicinal chemistry for modulating physicochemical properties such as basicity (pKa) and lipophilicity, which can significantly enhance drug efficacy, metabolic stability, and safety profiles.[1][2] 3-Fluoropiperidine is a valuable building block, and control over its stereochemistry is critical, as individual enantiomers often exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, chiral resolution, and analytical characterization of the enantiomers of 3-Fluoropiperidine hydrochloride.

Introduction: The Strategic Importance of Chiral 3-Fluoropiperidine

The piperidine ring is one of the most prevalent saturated nitrogen-containing heterocycles found in FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold. The strategic incorporation of a fluorine atom at the 3-position introduces unique stereoelectronic effects.

Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing nature can lower the pKa of the piperidine nitrogen.[1][3] This is a crucial tactic for medicinal chemists to fine-tune a molecule's ionization state at physiological pH, which can reduce off-target activity, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1]

Conformational Control: The fluorine substituent can exert significant influence over the conformational preference of the piperidine ring. In the protonated hydrochloride salt form, a favorable dipole interaction between the axial C-F bond and the N⁺-H bond can lead to a preference for the fluorine atom to occupy an axial position, which can be critical for optimizing interactions with a biological target.[1][4]

Given these advantages, access to enantiomerically pure forms of 3-Fluoropiperidine hydrochloride, namely (R)-3-Fluoropiperidine hydrochloride and (S)-3-Fluoropiperidine hydrochloride, is essential for structure-activity relationship (SAR) studies and the development of stereochemically defined drug candidates.[]

Synthesis and Chiral Resolution Strategies

While several methods for the asymmetric synthesis of 3-fluoropiperidines are emerging, including enantioselective allylic alkylations and asymmetric hydrogenations, a common and scalable approach involves the synthesis of the racemic mixture followed by chiral resolution.[1][6][7]

Synthesis of Racemic 3-Fluoropiperidine

A prevalent laboratory-scale synthesis starts from commercially available N-protected 3-hydroxypiperidine. The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) and then displaced with a fluoride source. A more direct method involves deoxofluorination of N-protected 3-piperidinone using reagents like diethylaminosulfur trifluoride (DAST). The protecting group (e.g., Boc or Cbz) is then removed under acidic conditions to yield racemic 3-Fluoropiperidine, which is subsequently converted to the hydrochloride salt.

Chiral Resolution: The Path to Enantiopurity

The separation of the racemic mixture into its constituent enantiomers is a critical step. Two primary methods are employed: classical resolution via diastereomeric salt formation and chiral chromatography.

This traditional and often cost-effective method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly, different solubilities in a given solvent system, allowing for their separation by fractional crystallization.

Workflow Rationale: The key to a successful classical resolution is the selection of an appropriate resolving agent and crystallization solvent. The goal is to create a scenario where one diastereomeric salt is significantly less soluble than the other, causing it to crystallize out of the solution in high diastereomeric excess. The choice is often empirical, but chiral acids like tartaric acid, dibenzoyltartaric acid, or mandelic acid are common starting points.

Experimental Protocol: Resolution with Di-p-toluoyl-D-tartaric acid

-

Salt Formation: Dissolve racemic 3-Fluoropiperidine free base in a suitable solvent such as methanol or ethanol.

-

Add Resolving Agent: Add a solution of a chiral resolving agent, for example, 0.5 equivalents of Di-p-toluoyl-D-tartaric acid, to the amine solution. The use of a half-equivalent is a common strategy to maximize the yield of the less soluble salt.

-

Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress can be monitored by polarimetry of the mother liquor.

-

Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. This solid should be enriched in one diastereomer.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the piperidine nitrogen and extract the free amine into an organic solvent (e.g., dichloromethane).

-

Salt Formation: Bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like ether to precipitate the enantiomerically enriched 3-Fluoropiperidine hydrochloride.

-

Recrystallization (Optional): The enantiomeric purity can often be further enhanced by recrystallizing the diastereomeric salt before the liberation step.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Workflow for Classical Chiral Resolution"; fontsize=14; fontname="Arial"; }

Caption: Workflow for Classical Chiral Resolution.

For analytical-scale separation and for purification when classical resolution is difficult, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) is the method of choice.[8][9]

Principle of Separation: Chiral stationary phases are composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica gel). As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector.[10] Differences in the stability of these complexes lead to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of compounds.[8]

dot graph LR { bgcolor="#F1F3F4"; node [shape=record, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Principle of Chiral HPLC Separation"; fontsize=14; fontname="Arial"; }

Caption: Principle of Chiral HPLC Separation.

Analytical Characterization of Enantiomers

Once separated, the identity and enantiomeric purity of each enantiomer must be rigorously confirmed.

Chiral HPLC/SFC for Enantiomeric Purity

The most reliable method for determining enantiomeric purity (or enantiomeric excess, ee) is chiral chromatography.[11]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral column, such as a Chiralpak® or Chiralcel® column (polysaccharide-based).

-

Mobile Phase: A typical mobile phase for amine separation is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape and reduce tailing.

-

Sample Preparation: Dissolve a small amount of the 3-Fluoropiperidine hydrochloride sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will appear as separate peaks.

-

Quantification: The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Polarimetry

Chiral molecules rotate the plane of plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property. While not sufficient on its own to determine purity, it is a crucial quality control measurement.

Physicochemical Properties

The individual enantiomers should have identical physical properties (melting point, NMR spectra in achiral media) to the racemate, with the exception of their interaction with other chiral entities.

| Property | (R)-3-Fluoropiperidine HCl | (S)-3-Fluoropiperidine HCl | Racemic 3-Fluoropiperidine HCl |

| CAS Number | 787564-37-8[][12] | 871664-50-5[][14] | 737000-77-0[15] |

| Molecular Formula | C₅H₁₁ClFN[12][15] | C₅H₁₁ClFN[14] | C₅H₁₁ClFN[15] |

| Molecular Weight | 139.60 g/mol [][12][15] | 139.60 g/mol [14] | 139.60 g/mol [15] |

| Specific Rotation [α] | Value is opposite to (S)-enantiomer | Value is opposite to (R)-enantiomer | 0° |

| Appearance | Typically a white to off-white solid | Typically a white to off-white solid | Typically a white to off-white solid |

Note: Specific rotation values are dependent on concentration, solvent, and temperature and should be referenced from a certificate of analysis or peer-reviewed literature.

Applications in Drug Discovery

Enantiomerically pure (R)- and (S)-3-Fluoropiperidine hydrochloride serve as key building blocks in the synthesis of complex molecules for various therapeutic areas, including central nervous system (CNS) disorders and oncology.[2][] Their use allows for the precise three-dimensional positioning of the fluorine atom and the basic nitrogen, enabling chemists to systematically probe the chiral recognition requirements of biological targets and optimize pharmacokinetic properties.

Conclusion

The enantiomers of 3-Fluoropiperidine hydrochloride are indispensable tools in modern drug discovery. A thorough understanding of their synthesis, resolution, and analytical characterization is paramount for any research program utilizing this scaffold. The choice between classical resolution and chiral chromatography depends on the scale of the synthesis, available resources, and the specific challenges presented by the molecule. Rigorous analytical control, primarily through chiral HPLC, is essential to ensure the enantiomeric purity required for generating reliable pharmacological data and advancing safe and effective drug candidates.

References

- Source: National Institutes of Health (NIH)

- Title: Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for the Asymmetric Synthesis of 3‐Fluoropiperidines Source: Bohrium URL

- Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL

- Title: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines Source: ResearchGate URL

- Title: On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents Source: SCIDAR URL

- Title: 3-FLUOROPIPERIDINE 116574-75-5 wiki Source: Guidechem URL

- Title: CAS 787564-37-8 (R)

- Title: 737000-77-0 | 3-Fluoropiperidine hydrochloride Source: ChemScene URL

- Title: CAS 871664-50-5 (S)

- Title: Fluorine in drug discovery: Role, design and case studies Source: Not specified URL

- Title: (3R)

- Title: Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation Source: Journal of the American Chemical Society URL

- Title: The conformational preferences of 3‐fluoropiperidine (1) and...

- Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: Not specified URL

- Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: Not specified URL

- Title: Chiral Drug Separation Source: Not specified URL

- Source: Ambeed.

- Title: 116574-75-5|3-Fluoropiperidine|BLD Pharm Source: BLD Pharm URL

- Title: 871664-50-5|(S)

- Title: Chiral Purity in Drug Analysis Source: ResearchGate URL

- Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: MDPI URL

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for the Asymmetric Synthesis of 3‐Fluoropiperidines: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 11. researchgate.net [researchgate.net]

- 12. (3R)-3-fluoropiperidine hydrochloride | C5H11ClFN | CID 55288002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 871664-50-5|(S)-3-Fluoropiperidine hydrochloride|BLD Pharm [bldpharm.com]

- 15. chemscene.com [chemscene.com]

commercial availability of 3-Fluoropiperidine hydrochloride precursors

An In-Depth Technical Guide to the Commercial Availability of 3-Fluoropiperidine Hydrochloride Precursors

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The 3-fluoropiperidine moiety, in particular, is a privileged structural motif, offering a powerful tool to modulate basicity (pKa), metabolic stability, and conformational preference, thereby fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a field-proven perspective on the synthetic pathways to 3-Fluoropiperidine hydrochloride, focusing on the commercial availability of its critical precursors and the causal logic behind strategic synthetic choices.

The Strategic Landscape: Synthetic Routes to 3-Fluoropiperidine

The most direct and widely adopted strategy for synthesizing 3-fluoropiperidine involves the nucleophilic deoxofluorination of a readily available 3-hydroxypiperidine precursor. This approach necessitates a two-stage workflow: protection of the piperidine nitrogen, followed by fluorination and subsequent deprotection. The choice of the nitrogen protecting group is a critical decision point that dictates the cost, scalability, and conditions of the overall synthesis.

The general synthetic workflow is visualized below.

Caption: General Synthetic Workflow for 3-Fluoropiperidine HCl.

Part 1: Core Precursor Analysis and Commercial Availability

The commercial landscape for precursors is robust, offering several strategic starting points. The choice between them depends on factors such as the desired stereochemistry, reaction scale, and cost considerations.

Commercially Available Hydroxylated Piperidine Precursors

The foundational precursors are all derivatives of 3-hydroxypiperidine. The most common commercially available starting materials are summarized below.

| Precursor Name | CAS Number | Common Protecting Group | Key Suppliers | Notes |

| 3-Hydroxypiperidine | 6859-99-0 | None | Sigma-Aldrich, Theorem Chemical, Tocopharm[2][3][4] | Most economical starting point but requires an initial N-protection step. |

| 1-Boc-3-hydroxypiperidine | 85275-45-2 | tert-Butoxycarbonyl (Boc) | Thermo Fisher, Tocopharm, Echemi[5][6][7] | Very common; Boc group is stable but easily removed with acid. Ideal for lab-scale synthesis. |

| (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 | tert-Butoxycarbonyl (Boc) | Thermo Fisher, various specialty suppliers[7][8] | Essential starting material for enantiomerically pure (S)-3-fluoropiperidine. |

| (R)-1-Boc-3-hydroxypiperidine | 143900-43-0 | tert-Butoxycarbonyl (Boc) | Apollo Scientific, various specialty suppliers[9] | Essential starting material for enantiomerically pure (R)-3-fluoropiperidine. |

| N-Benzyl-3-hydroxypiperidine | 14813-01-5 | Benzyl (Bn) | Santa Cruz Biotechnology, Sigma-Aldrich[10][11] | Benzyl group is robust; deprotection via catalytic hydrogenation is clean and scalable. |

Key Fluorinating Reagents

The conversion of the hydroxyl group to a fluoride is the pivotal step. Modern deoxofluorinating agents are preferred for their reliability and substrate scope.

| Reagent Name | Acronym/Trade Name | CAS Number | Key Suppliers | Key Characteristics |

| (Diethylamino)sulfur trifluoride | DAST | 38078-09-0 | TCI, Sigma-Aldrich, Thermo Scientific[12][13][14] | The classic, widely used reagent. Effective but has limited thermal stability. |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | 202289-38-1 | Sigma-Aldrich, Manus Aktteva Biopharma[15][16][17] | A thermally more stable and often safer alternative to DAST, with a similar reactivity profile.[15] |

Part 2: Field-Proven Experimental Protocols

The following protocols represent self-validating systems, incorporating in-process controls to ensure reaction completion and purity.

Workflow 1: Synthesis from N-Boc-3-hydroxypiperidine

This is the most common route for research and development due to the excellent commercial availability of the precursor and the straightforward deprotection.

Caption: Synthetic pathway from N-Boc protected precursor.

Step 1: Deoxofluorination of N-Boc-3-hydroxypiperidine

-

Causality: The reaction is performed at low temperature (-78 °C) to control the initial exothermic reaction between the alcohol and the fluorinating agent. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and low freezing point.

-

Protocol:

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add Deoxo-Fluor® (1.2 eq) or DAST (1.2 eq) dropwise via syringe.

-

Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Trustworthiness (In-Process Control): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot.

-

Work-up:

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-fluoropiperidine.

-

Step 2: N-Boc Deprotection and Salt Formation

-

Causality: The Boc group is an acid-labile protecting group. A strong acid like HCl, often in an anhydrous organic solvent like dioxane or diethyl ether, is used to cleave the carbamate, releasing isobutylene and carbon dioxide as gaseous byproducts, driving the reaction to completion.[18][19]

-

Protocol:

-

Dissolve the purified N-Boc-3-fluoropiperidine (1.0 eq) in a minimal amount of an appropriate solvent like methanol or diethyl ether.

-

Add a solution of 4M HCl in 1,4-dioxane (4-5 eq) and stir the mixture at room temperature for 2-4 hours.

-

-

Trustworthiness (In-Process Control): The formation of a precipitate (the hydrochloride salt) is a strong visual indicator of reaction progress. The reaction can also be monitored by TLC or by ¹H NMR to observe the disappearance of the characteristic t-butyl signal (~1.4 ppm).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting solid or oil with diethyl ether or pentane to induce precipitation/solidification.

-

Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield 3-Fluoropiperidine hydrochloride as a solid.

-

Conclusion: A Strategic Approach to Synthesis